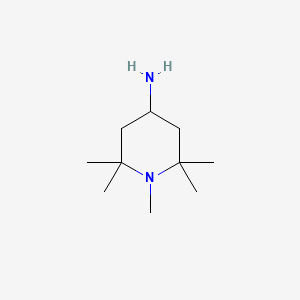

4-Amino-1,2,2,6,6-pentamethylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,6,6-pentamethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXOAAMIQPDTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960968 | |

| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40553-78-4, 40327-96-6 | |

| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,2,6,6-pentamethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-ol (HTMP)

- Structure: Differs by replacing the amino group with a hydroxyl group and having four methyl groups.

- Applications : Used in hindered amine light stabilizers (HALS) for polymers.

- Performance: In HALS synthesis, 4-amino-1,2,2,6,6-pentamethylpiperidine-based stabilizers exhibit superior oxidation resistance and photostability compared to HTMP-derived analogs. For example, in polymethyl methacrylate (PMMA), stabilizers from 4-amino-1,2,2,6,6-pentamethylpiperidine outperformed the commercial stabilizer HS-508 .

- Mechanistic Insight: The amino group enhances radical scavenging efficiency, while the additional methyl groups improve steric protection against degradation .

1,2,2,6,6-Pentamethylpiperidine (Pempidine)

- Structure: Lacks the 4-amino group but retains the pentamethyl substitution.

- Biological Activity: Acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), blocking nicotine-evoked dopamine release. In contrast, its N-demethylated analog, 2,2,6,6-tetramethylpiperidine (TMP), shows reduced potency due to decreased steric bulk .

- Catalytic Use : Pempidine’s steric hindrance slows reaction kinetics. For instance, in catalytic deuteriation using B₂(OD)₄, pempidine required 10 hours for completion, whereas DMAP achieved 99% yield in 3.5 hours .

4-N,N-Dimethylaminopyridine (DMAP)

- Structure: A pyridine derivative with a dimethylamino group.

- Catalytic Efficiency: DMAP outperforms 4-amino-1,2,2,6,6-pentamethylpiperidine in hydrogenation and deuteriation reactions. For example, DMAP achieved 99% yield in phenanthrene reduction within 3.5 hours, while pempidine produced a 50% biaryl byproduct under similar conditions .

- Steric Effects : DMAP’s planar structure allows better substrate access, whereas the bulky pentamethylpiperidine framework hinders coordination in metal-catalyzed reactions .

2,2,6,6-Tetramethylpiperidine (TMP)

- Structure: Lacks both the 4-amino group and one methyl group compared to 4-amino-1,2,2,6,6-pentamethylpiperidine.

- Reactivity: TMP is less hindered, making it more effective as a base in enolate formation. In regioselective enoxysilane synthesis, TMP provided a 14:1 regioselectivity ratio, while 4-amino-1,2,2,6,6-pentamethylpiperidine showed reduced selectivity due to excessive bulk .

Comparative Data Table

Key Research Findings

- Steric Hindrance: The pentamethyl substitution in 4-amino-1,2,2,6,6-pentamethylpiperidine imposes significant steric bulk, reducing its efficacy in catalysis but enhancing stability in polymer applications .

- Amino Group Reactivity: The 4-amino group facilitates radical scavenging in HALS, outperforming hydroxylated analogs like HTMP .

- Biological Specificity: Structural analogs like pempidine and TMP highlight the importance of methyl and amino groups in nAChR antagonism, with pempidine showing higher potency .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1,2,2,6,6-pentamethylpiperidine in laboratory settings?

Methodological Answer: The synthesis typically involves sequential alkylation and amination steps. For example, a hindered piperidine precursor undergoes methylation using methyl iodide or methyl bromide in the presence of a reducing agent (e.g., sulfoxide or ferrous sulfate). The steric hindrance of the pentamethyl groups necessitates optimized reaction conditions, such as extended reaction times (10–24 hours) and elevated temperatures (80–100°C). Solid-phase synthesis strategies, where amino acids are immobilized on resins like SASRIN or Wang resin, can also be adapted for selective N-methylation .

Key Parameters:

- Methylation agent: Methyl iodide (5–10 equivalents).

- Temperature: 80–100°C.

- Catalyst: Hindered tertiary amines (e.g., PMP) for regioselectivity.

Q. How can researchers characterize the purity and structural integrity of 4-Amino-1,2,2,6,6-pentamethylpiperidine?

Methodological Answer: Analytical Techniques:

- NMR Spectroscopy: H and C NMR to confirm methyl group regiochemistry. The absence of peaks in the δ 2.0–3.0 ppm range (characteristic of unreacted amines) indicates purity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks at m/z 170.29 (CHN) .

- Boiling Point/Density: Cross-check with literature values (bp: 215–218°C; density: 0.858 g/mL at 25°C) .

Quality Control:

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

Q. What are the primary applications of 4-Amino-1,2,2,6,6-pentamethylpiperidine as a reagent in organic synthesis?

Methodological Answer:

- Hindered Base in Acylations: When combined with MgBr and acid anhydrides, it enhances acylation rates by up to four orders of magnitude, enabling reactions with sterically hindered alcohols. Typical conditions: 5–20 mol% PMP, room temperature, dichloromethane solvent .

- N-Methylation of Amino Acids: Used in solid-phase peptide synthesis to achieve mono-N-methylation via boron-mediated 1,2-carbon-to-nitrogen migration .

- Catalytic Reductions: Facilitates hydrogenation of aromatic substrates (e.g., 9-bromophenanthrene) under B(OH) conditions, albeit with potential coupling byproducts (e.g., 9,9’-biphenanthrene) .

Advanced Research Questions

Q. How does the steric hindrance of 4-Amino-1,2,2,6,6-pentamethylpiperidine influence its efficacy in base-catalyzed reactions?

Methodological Answer: The pentamethyl groups create a highly shielded nitrogen center, limiting its accessibility to electrophiles. This hindrance:

- Reduces Basicity: pK values are lower compared to less-hindered amines, requiring stronger acids for protonation.

- Enhances Selectivity: Prevents over-alkylation in multi-step reactions (e.g., mono-N-methylation in peptide synthesis).

- Slows Reaction Kinetics: Reactions may require prolonged times (e.g., 68 hours for phenanthrene reduction) or elevated temperatures .

Experimental Design:

- Compare reaction rates with less-hindered bases (e.g., 4-methylmorpholine) under identical conditions.

- Use kinetic isotope effects (KIEs) to probe transition-state interactions.

Q. What mechanistic insights can be drawn from the formation of coupling byproducts when using 4-Amino-1,2,2,6,6-pentamethylpiperidine in catalytic reductions?

Methodological Answer: In the reduction of 9-bromophenanthrene, PMP promotes both hydrogenation and coupling (e.g., 50% 9,9’-biphenanthrene). This suggests:

- Radical Intermediates: The hindered base stabilizes radical species, enabling C–C bond formation.

- Competing Pathways: Deuterium labeling (B(OD)) reveals partial H/D exchange (52% deuteration), supporting a hybrid ionic/radical mechanism .

Resolution Strategy:

- EPR Spectroscopy: Detect radical intermediates during the reaction.

- Isotopic Tracing: Use C-labeled substrates to track coupling pathways.

Q. What strategies are effective for optimizing deuterium incorporation in substrates using 4-Amino-1,2,2,6,6-pentamethylpiperidine under B2_22(OD)4_44 conditions?

Methodological Answer:

- Deuterium Source: Replace B(OH) with B(OD) to enhance D incorporation.

- Base Selection: Use N,N-bis(methyl-d)pyridine-4-amine to minimize proton exchange.

- Reaction Time: Extend beyond 3.5 hours to maximize deuteration (e.g., 99% yield in phenanthrene deuteration) .

Data Analysis:

- Mass Spectrometry: Quantify D/H ratios via isotopic distribution patterns.

- NMR: Monitor deuterium incorporation using H NMR or H NMR signal splitting.

Q. What safety protocols are critical when handling 4-Amino-1,2,2,6,6-pentamethylpiperidine given its hazardous classifications?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to flammability (Category 3) and respiratory toxicity .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in a cool, dry place away from oxidizers. Use explosion-proof refrigeration for large quantities .

Q. How can researchers resolve contradictions in reaction outcomes when using 4-Amino-1,2,2,6,6-pentamethylpiperidine across different catalytic systems?

Methodological Answer:

- Byproduct Analysis: Use GC-MS or HPLC to identify coupling products (e.g., biphenanthrene) and quantify yields.

- Computational Modeling: Employ DFT calculations to compare energy barriers for hydrogenation vs. coupling pathways.

- Condition Screening: Vary temperature, solvent polarity, and base concentration to suppress undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.